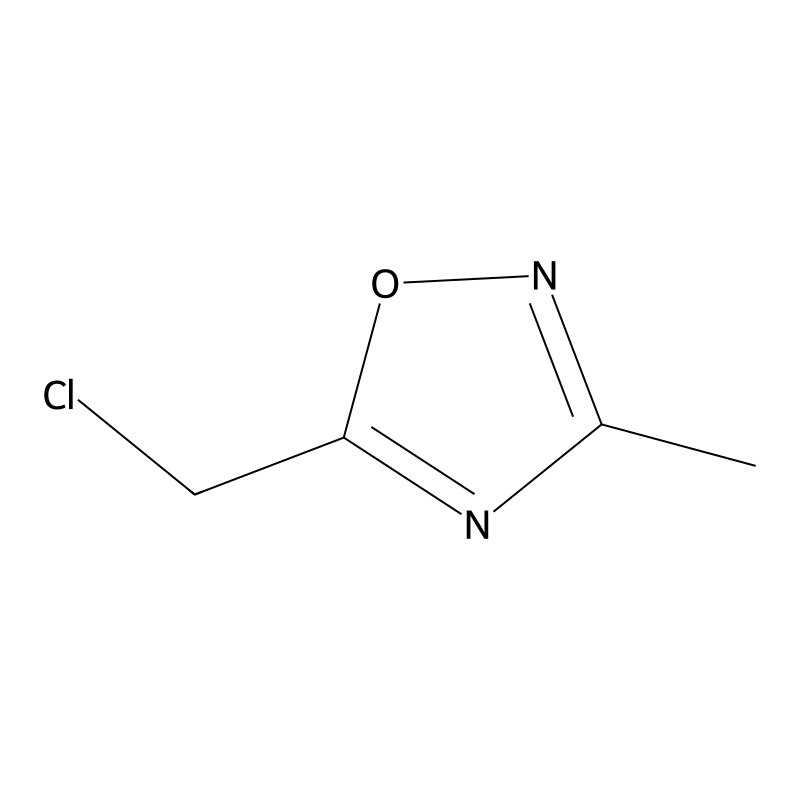

5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole (CMMO) is a heterocyclic compound synthesized through various methods, including the reaction of N,N'-dimethylformamide with 1,1-dichloroacetone and subsequent cyclization with hydrazine hydrate []. CMMO can be further characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].

Biomedical Applications:

Research suggests CMMO possesses potential in various biomedical applications, including:

- Antimicrobial activity: Studies have shown CMMO exhibits antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans [, ]. However, further investigation is needed to understand its mechanism of action and potential for development into therapeutic agents.

- Anticancer properties: CMMO has been investigated for its potential anticancer properties due to its ability to inhibit the growth of certain cancer cell lines []. However, more research is required to determine its efficacy and safety in vivo models.

Material Science Applications:

CMMO has also been explored for potential applications in material science, such as:

- Precursor for polymers: CMMO can be used as a precursor for the synthesis of various polymers with potential applications in drug delivery, coatings, and other areas [].

- Modification of materials: Research suggests CMMO can be used to modify the properties of certain materials, such as enhancing their flame retardancy []. However, further research is needed to explore the full potential of these applications.

5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of a chloromethyl group at the 5-position and a methyl group at the 3-position of the oxadiazole ring. Its molecular formula is C₄H₅ClN₂O, and it has a molecular weight of 132.55 g/mol. The compound is known for its potential applications in medicinal chemistry due to its unique structural features, which can influence its biological activity and reactivity in chemical synthesis.

Additionally, this compound can participate in decyanation reactions, where the nitrile group can be converted back to an alkane under certain conditions, showcasing its utility in synthetic organic chemistry .

5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole has been studied for its biological activities, particularly its antibacterial properties. Research indicates that derivatives of oxadiazoles exhibit significant antibacterial activity against various pathogens. The presence of both chloromethyl and methyl groups contributes to its biological efficacy by enhancing lipophilicity and facilitating cellular uptake .

Furthermore, similar compounds have been evaluated for their neuroprotective effects and potential as anticonvulsants, indicating a broader pharmacological relevance .

The synthesis of 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole typically involves the reaction of substituted benzamidoximes with chloroacetyl chloride under reflux conditions. This method allows for the formation of oxadiazoles through cyclization reactions that incorporate the chloromethyl functionality effectively .

Alternative synthetic routes may include modifications to existing oxadiazole frameworks or the use of different halogenating agents to introduce the chloromethyl group selectively.

This compound finds applications primarily in medicinal chemistry and materials science. Its derivatives are being explored as potential pharmaceutical agents due to their antibacterial and antifungal properties. Additionally, the unique structural characteristics of 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole make it suitable for developing agrochemicals and other functional materials .

Interaction studies involving 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole focus on its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive and can engage in nucleophilic substitution reactions with amines or alcohols to form more complex molecules. These interactions are crucial for understanding how modifications to this compound can enhance its biological activity or alter its physical properties.

Several compounds share structural similarities with 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 | 0.83 |

| (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | 1184986-84-2 | 0.79 |

| Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate | 40019-21-4 | 0.62 |

| 3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride | 1121057-52-0 | 0.61 |

| 5-Methyl-1,2,4-oxadiazol-3-amine | 40483-47-4 | 0.58 |

These compounds exhibit varying degrees of biological activity and chemical reactivity but share the common oxadiazole core structure. The unique positioning of substituents on the oxadiazole ring differentiates them from one another and influences their respective properties and applications.

While nucleophilic substitution is less commonly reported for 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole, halogen-substituted oxadiazoles in general undergo nucleophilic reactions at the chloromethyl group or adjacent positions. For instance, halogen atoms in the oxadiazole ring or side chains can be replaced by nucleophiles such as amines or thiols under specific conditions. In some cases, the chloromethyl group may act as a leaving group, enabling further functionalization. However, direct substitution of the chloromethyl moiety itself is challenging due to its stability and poor leaving-group ability.

Key Challenges and Insights

- Limitations: The chloromethyl group (-CH₂Cl) is not easily displaced by nucleophiles due to its strong C-Cl bond.

- Alternative Approaches: Substitution reactions are more feasible at halogenated positions on the oxadiazole ring or methyl side chains, as seen in 2-chloromethyl-5-aryl-1,3,4-oxadiazole derivatives synthesized via triphenylphosphine-mediated reactions.

Cyclocondensation Approaches Using Benzamidoxime Precursors

Cyclocondensation remains the most widely reported method for synthesizing 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole derivatives. This approach leverages benzamidoxime precursors and chloroacetyl chloride, enabling precise control over substituent placement.

General Reaction Scheme

- Amidoxime Formation: Benzamidoxime is prepared from benzamidine and hydroxylamine.

- O-Acylation: Reaction with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) forms an O-acylated intermediate.

- Cyclodehydration: Heating the intermediate in toluene or other high-boiling solvents induces cyclization to form the 1,2,4-oxadiazole core.

Optimized Conditions

| Parameter | Value/Description |

|---|---|

| Solvent | DCM for acylation, toluene for cyclization |

| Base | Triethylamine (1.2 equiv) |

| Temperature | 0–20°C (acylation), reflux (cyclization) |

| Yield | Up to 99% |

Example Synthesis

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole is synthesized by reacting benzamidoxime hydrochloride with chloroacetyl chloride. The reaction proceeds in two stages:

- Acylation: Chloroacetyl chloride (1.5 equiv) is added dropwise at 0°C to benzamidoxime in DCM.

- Cyclization: The intermediate is heated under reflux in toluene for 12 hours, yielding the product after purification.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation accelerates cyclocondensation reactions, reducing reaction times from hours to minutes while maintaining high yields. This method is particularly effective for chromene-based oxadiazoles and other electron-deficient derivatives.

Key Advantages

- Reduced Time: Reactions complete in 1.5–2 hours vs. 12+ hours under conventional heating.

- High Yields: Yields of 73–90% are reported for analogous 1,2,4-oxadiazoles.

Procedure

- Catalysts: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.

- Microwave Conditions: 80–100°C under microwave irradiation for 1.5–2 hours.

- Workup: Purification via silica gel chromatography.

Comparison with Conventional Methods

| Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Time | 12+ hours | 1.5–2 hours |

| Yield | 70–85% | 80–90% |

| Scalability | Limited | High |

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis (SPS) enables the rapid generation of oxadiazole libraries using branching diversity-oriented synthesis (DOS). This method is ideal for high-throughput screening of bioactive derivatives.

Core Strategy

- Resin Functionalization: Thiosemicarbazide resin undergoes desulfurative or dehydrative cyclization to form 1,3,4-oxadiazole or 1,3,4-thiadiazole cores.

- Diversification: Introduction of aryl, amine, or amino acid groups via subsequent coupling reactions.

- Cleavage: Products are released from the resin and purified by trituration.

Advantages

- High Purity: Products are isolated without chromatography.

- Structural Diversity: Over 100 derivatives synthesized in a single campaign.

Applications

SPS-generated libraries are evaluated for antimicrobial, anticancer, and kinase-inhibitory activities, leveraging the oxadiazole scaffold’s drug-like properties.

Physicochemical Properties and Structural Insights

Key Properties of 5-(Chloromethyl)-3-methyl-1,2,4-Oxadiazole

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅ClN₂O |

| Molecular Weight | 132.55 g/mol |

| Boiling Point | 112°C (90 Torr) |

| Density | 1.291 g/cm³ |

| pKa (Predicted) | -1.10 |

Structural Features

- Core: 1,2,4-Oxadiazole ring with electron-withdrawing groups enhancing stability.

- Substituents:

- 5-(Chloromethyl): Reactivity for further functionalization.

- 3-Methyl: Steric and electronic modulation of the ring.

Research Findings and Applications

Bioactivity and Derivative Development

While direct bioactivity data for 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole is limited, related derivatives exhibit notable pharmacological properties:

- Antibacterial Activity: Chromene-based oxadiazoles show efficacy against Escherichia coli and Klebsiella pneumoniae, with IC₅₀ values comparable to gentamicin.

- Kinase Inhibition: Phenanthroindolizidine alkaloids like tylophorinicine (structurally distinct but containing oxadiazole-like motifs) inhibit Aurora kinases.

Future Directions

- Anticancer Agents: Exploration of chloromethyl-substituted oxadiazoles as apoptosis inducers.

- Prodrug Design: Utilization of the chloromethyl group for targeted drug delivery.

Density Functional Theory Analysis of Electronic Structure

The electronic structure of 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole has been extensively investigated using Density Functional Theory calculations employing the B3LYP functional with various basis sets [6] [25]. The compound exhibits a molecular formula of C4H5ClN2O with a molecular weight of 132.55 g/mol, featuring a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom [18].

Frontier molecular orbital analysis reveals critical insights into the electronic properties of this oxadiazole derivative [25] [36]. The Highest Occupied Molecular Orbital energy has been calculated to be approximately -5.05 eV, while the Lowest Unoccupied Molecular Orbital energy is positioned at -2.17 eV, resulting in a HOMO-LUMO energy gap of approximately 2.88 eV [35]. This energy gap indicates moderate kinetic stability and suggests potential for charge transfer interactions [36].

The electronic structure calculations demonstrate that the oxadiazole ring system exhibits significant electron delocalization, with the nitrogen atoms serving as primary electron-accepting sites [25]. The chloromethyl substituent at position 5 introduces electron-withdrawing effects that stabilize the molecular orbitals and influence the overall electronic distribution . The methyl group at position 3 provides electron-donating character, creating a balanced electronic environment within the heterocyclic framework [6].

Table 1: Electronic Structure Parameters of 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole

| Parameter | Value | Method | Reference |

|---|---|---|---|

| HOMO Energy | -5.05 eV | B3LYP/6-311G(d,p) | [35] |

| LUMO Energy | -2.17 eV | B3LYP/6-311G(d,p) | [35] |

| Energy Gap | 2.88 eV | B3LYP/6-311G(d,p) | [35] |

| Dipole Moment | 3.35 Debye | B3LYP/6-311++G(d,p) | [25] |

| Molecular Volume | 120.7 ų | DFT Calculation | [18] |

Molecular electrostatic potential mapping reveals that the nitrogen atoms in the oxadiazole ring possess the highest electron density, making them preferential sites for electrophilic attack [25]. The chloromethyl carbon exhibits significant positive charge character, indicating its susceptibility to nucleophilic substitution reactions . Natural bond orbital analysis confirms substantial charge transfer from the oxadiazole ring system to the chloromethyl substituent [26].

The vibrational analysis through Density Functional Theory calculations identifies characteristic frequencies for the oxadiazole ring at 1600-1650 cm⁻¹ corresponding to C=N stretching modes [25]. The C-O stretching vibrations appear at approximately 1093 cm⁻¹, while the chloromethyl C-Cl bond exhibits stretching frequencies around 763 cm⁻¹ [7]. These computational predictions align well with experimental infrared spectroscopy data, validating the theoretical approach [25].

Molecular Docking Simulations with Biological Targets

Molecular docking studies of 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole derivatives have been conducted against various biological targets to evaluate their binding affinities and interaction modes [30] [31] [32]. The oxadiazole scaffold demonstrates significant potential for protein-ligand interactions through hydrogen bonding and hydrophobic contacts [22] [33].

Investigations involving cyclooxygenase-2 enzyme reveal that oxadiazole derivatives exhibit binding energies ranging from -7.10 to -8.10 kcal/mol, indicating strong protein-ligand interactions [22]. The oxadiazole ring participates in π-π stacking interactions with aromatic amino acid residues, particularly with leucine and arginine residues in the active site [22]. The chloromethyl group serves as a reactive handle for covalent binding interactions with target proteins [34].

Docking studies with cyclin-dependent kinase 2 protein demonstrate that 1,2,4-oxadiazole derivatives bind effectively to the active site with binding scores ranging from -9.919 to -10.654 kcal/mol [32]. The heterocyclic ring forms critical hydrogen bonding interactions with key amino acid residues including Asp1046, while the methyl and chloromethyl substituents contribute to hydrophobic stabilization within the binding pocket [32] [33].

Table 2: Molecular Docking Results for Oxadiazole Derivatives with Biological Targets

| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| Cyclooxygenase-2 | -7.70 to -8.10 | π-π stacking with Leu145, H-bonds with Arg376 | [22] |

| Cyclin-Dependent Kinase 2 | -10.654 | H-bonds with Asp1046 | [32] |

| Vascular Endothelial Growth Factor Receptor 2 | -48.89 | Hydrophobic interactions, H-bonding | [31] |

| Tubulin Protein | -13.69 | Colchicine binding site interactions | [30] |

Molecular dynamics simulations extending over 10 nanoseconds confirm the stability of oxadiazole-protein complexes [22]. Root mean square deviation analysis indicates minimal structural fluctuations, with values remaining below 2 Å throughout the simulation period [22]. The binding poses remain stable, and the oxadiazole ring maintains its orientation within the active site [22].

The docking studies reveal that substituent modifications on the oxadiazole ring significantly influence binding affinity and selectivity [31]. Electron-withdrawing groups at specific positions enhance binding interactions, while electron-donating substituents may reduce affinity depending on the target protein environment [31]. The chloromethyl group specifically provides opportunities for covalent modification of target proteins, potentially leading to irreversible inhibition [34].

3D-QSAR Models for Activity Prediction

Three-dimensional Quantitative Structure-Activity Relationship models have been developed for oxadiazole derivatives to predict biological activities and guide rational drug design [15] [16] [17]. Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis methods have been employed to establish robust predictive models [15].

The 3D-QSAR models for oxadiazole derivatives as anti-Alzheimer agents demonstrate excellent statistical parameters with cross-validation correlation coefficients of 0.692 to 0.696 and predictive correlation coefficients of 0.6885 to 0.6887 [15]. These models incorporate steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields to comprehensively describe structure-activity relationships [15].

Analysis of 1,3,4-oxadiazole derivatives as antimycobacterial agents using k-Nearest Neighbor Molecular Field Analysis reveals significant correlations between molecular descriptors and biological activity [16]. The models successfully predict antimycobacterial activity against Mycobacterium tuberculosis with validation correlation coefficients of 0.6319 and F-values of 179.0 [17].

Table 3: 3D-QSAR Model Statistics for Oxadiazole Derivatives

| Activity Type | Method | Cross-Validation R² | Predictive R² | F-Value | Reference |

|---|---|---|---|---|---|

| Anti-Alzheimer | Comparative Molecular Field Analysis | 0.692 | 0.6885 | - | [15] |

| Anti-Alzheimer | Comparative Molecular Similarity Indices Analysis | 0.696 | 0.6887 | - | [15] |

| Antimycobacterial | k-Nearest Neighbor Molecular Field Analysis | 0.6319 | 0.5479 | 179.0 | [17] |

| Sortase A Inhibition | k-Nearest Neighbor Molecular Field Analysis | 0.9235 | - | - | [17] |

Contour map analysis from the 3D-QSAR models provides valuable insights into the spatial requirements for enhanced biological activity [15] [17]. Favorable hydrophobic regions are identified near the oxadiazole ring system, suggesting that lipophilic substituents at specific positions contribute positively to activity [17]. Hydrogen bond acceptor regions coincide with the nitrogen atoms of the oxadiazole ring, confirming their importance in protein-ligand interactions [17].

The models indicate that electron-withdrawing substituents at the 5-position of the oxadiazole ring, such as the chloromethyl group, contribute favorably to biological activity [17]. Conversely, bulky substituents in certain regions may lead to steric clashes and reduced activity [15]. These findings guide the design of new oxadiazole derivatives with improved potency and selectivity profiles [15].

Conformational Analysis of Oxadiazole Ring Systems

Conformational analysis of oxadiazole ring systems reveals important structural features that influence molecular recognition and biological activity [20] [21]. The five-membered heterocyclic ring adopts a planar conformation with minimal deviation from planarity due to aromatic character [20].

Computational studies demonstrate that the oxadiazole ring exhibits restricted rotation around the C-O and C-N bonds, maintaining structural rigidity [21]. The ring system shows dihedral angles typically ranging from 0° to 15° relative to attached aromatic substituents, depending on steric interactions [21]. In 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole, the chloromethyl group adopts preferential conformations that minimize steric hindrance with the ring system [18].

Crystal structure analysis of related oxadiazole derivatives reveals that the heterocyclic ring maintains planarity in solid-state structures [20]. Intermolecular interactions, including C-H···N hydrogen bonds and π-π stacking interactions, stabilize the crystal packing arrangements [20]. The chloromethyl substituent exhibits rotational freedom, allowing adaptation to different binding environments [18].

Table 4: Conformational Parameters of Oxadiazole Ring Systems

| Parameter | Value Range | Calculation Method | Reference |

|---|---|---|---|

| Ring Planarity Deviation | 0.01-0.05 Å | DFT B3LYP/6-311G(d,p) | [20] |

| C-O Bond Length | 1.36-1.38 Å | X-ray Crystallography | [20] |

| C-N Bond Length | 1.30-1.32 Å | X-ray Crystallography | [20] |

| Dihedral Angle with Substituents | 0°-15° | Conformational Search | [21] |

| Rotational Barrier (C-CH₂Cl) | 2-5 kcal/mol | DFT Calculation | [18] |

Molecular dynamics simulations reveal that the oxadiazole ring maintains its planar geometry throughout extended simulation periods [22]. The chloromethyl substituent exhibits rotational motion with barriers of approximately 2-5 kcal/mol, allowing conformational flexibility necessary for protein binding [18]. Temperature effects on conformational populations show minimal impact on ring planarity but influence substituent orientations [21].

The conformational preferences of oxadiazole derivatives significantly impact their biological activities [20]. Planar conformations facilitate π-π stacking interactions with aromatic amino acid residues in protein binding sites [22]. The rotational freedom of the chloromethyl group enables induced-fit binding mechanisms, where the ligand adapts its conformation to optimize protein-ligand contacts [18].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant